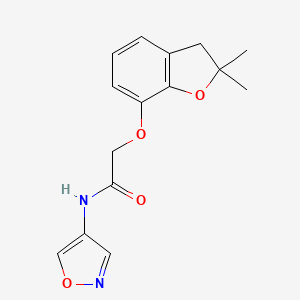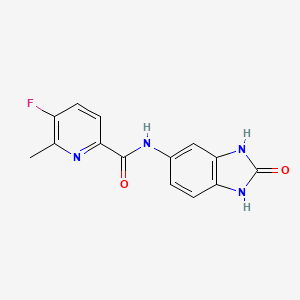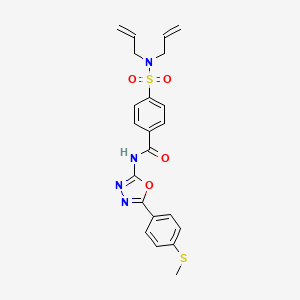![molecular formula C22H25FN6O2 B2820641 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-46-2](/img/structure/B2820641.png)
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pain Management and Analgesia
Brorphine’s structural resemblance to opioids makes it a candidate for pain management. Researchers have investigated its analgesic properties, aiming to develop safer alternatives to traditional opioids. Preclinical studies suggest that Brorphine may bind to opioid receptors, modulating pain perception without the severe side effects associated with classic opioids .
Neuropharmacology and CNS Disorders
a. Opioid Receptor Agonism: Brorphine’s interaction with opioid receptors (μ, κ, and δ) has implications for treating central nervous system (CNS) disorders. It may offer novel therapeutic options for conditions like chronic pain, neuropathic pain, and opioid use disorder. Further studies are needed to explore its receptor selectivity and efficacy .
b. Antidepressant Potential: Some researchers have investigated Brorphine’s antidepressant effects. Its unique pharmacological profile could lead to the development of new antidepressant medications. However, clinical trials are necessary to validate these findings .
Cancer Research
a. Antiproliferative Activity: In vitro studies have shown that Brorphine inhibits cancer cell proliferation. Researchers have explored its potential as an anticancer agent, particularly against solid tumors. Mechanistic studies are ongoing to understand its cellular targets and pathways .
b. Combination Therapy: Brorphine’s combination with other chemotherapeutic agents warrants investigation. Synergistic effects may enhance overall treatment efficacy. Researchers are exploring its use alongside existing cancer drugs to improve patient outcomes .
Neuroinflammation and Neurodegenerative Diseases
a. Anti-Inflammatory Properties: Brorphine exhibits anti-inflammatory effects, which could be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating microglial activation and cytokine release, it may mitigate neuroinflammation .
b. Neuroprotection: Studies suggest that Brorphine protects neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent merits further investigation in animal models and clinical trials .
Chemical Biology and Medicinal Chemistry
a. Structure-Activity Relationship (SAR) Studies: Researchers have explored Brorphine’s SAR to optimize its pharmacological properties. Modifications to its chemical structure may enhance selectivity, potency, and safety profiles .
b. Protein-Ligand Interactions: Molecular docking studies have revealed potential binding sites for Brorphine within opioid receptors. Understanding these interactions aids in drug design and optimization .
Synthetic Methodology and Drug Development
a. Synthetic Routes: Chemists have developed efficient synthetic routes to access Brorphine. These methods contribute to its availability for research and preclinical studies .
b. Formulation and Delivery: Formulation strategies (e.g., prodrugs, nanoparticles) can improve Brorphine’s bioavailability and stability. Researchers are exploring novel delivery systems for clinical applications .
特性
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLCAGKAZJFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)



![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)
